molecular formula C16H16N6O4 B8121692 3'-AZIDO-N4-BENZOYL-2',3'-DIDEOXYCYTIDINE

3'-AZIDO-N4-BENZOYL-2',3'-DIDEOXYCYTIDINE

Cat. No.: B8121692
M. Wt: 356.34 g/mol
InChI Key: YNQBJPVKMBYPDQ-OUCADQQQSA-N
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Description

N4-Benzoyl-3’-azido-2’, 3’-dideoxycytidine: is a synthetic nucleoside analog. It is structurally related to cytidine, a nucleoside that is a fundamental component of RNA. This compound is characterized by the presence of a benzoyl group at the N4 position, an azido group at the 3’ position, and the absence of hydroxyl groups at the 2’ and 3’ positions of the ribose moiety. These modifications confer unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N4-Benzoyl-3’-azido-2’, 3’-dideoxycytidine typically involves multiple steps. One common method starts with the protection of the hydroxyl groups of cytidine, followed by selective benzoylation at the N4 position. The protected intermediate is then subjected to azidation at the 3’ position, followed by deprotection to yield the final product. The reaction conditions often involve the use of organic solvents, such as dichloromethane, and reagents like benzoyl chloride and sodium azide.

Industrial Production Methods: Industrial production of N4-Benzoyl-3’-azido-2’, 3’-dideoxycytidine may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing automated synthesis equipment and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions: N4-Benzoyl-3’-azido-2’, 3’-dideoxycytidine can undergo various chemical reactions, including:

    Oxidation: The azido group can be oxidized to form nitro compounds.

    Reduction: The azido group can be reduced to an amine.

    Substitution: The azido group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or peracids.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols.

Major Products:

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted cytidine analogs.

Scientific Research Applications

N4-Benzoyl-3’-azido-2’, 3’-dideoxycytidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.

    Biology: Studied for its interactions with enzymes involved in nucleic acid metabolism.

    Medicine: Investigated for its potential antiviral properties, particularly against retroviruses like HIV.

    Industry: Utilized in the development of diagnostic tools and therapeutic agents.

Mechanism of Action

The mechanism of action of N4-Benzoyl-3’-azido-2’, 3’-dideoxycytidine involves its incorporation into nucleic acids. Once incorporated, it can inhibit the activity of enzymes such as reverse transcriptase, thereby preventing the replication of viral genetic material. This makes it a potent inhibitor of retroviral infections.

Comparison with Similar Compounds

  • N4-Benzoyl-2’, 3’-dideoxycytidine
  • 3’-Azido-2’, 3’-dideoxycytidine
  • N4-Benzoyl-5’-O-tert-butyldimethylsilyl-2’, 3’-dideoxycytidine

Comparison: N4-Benzoyl-3’-azido-2’, 3’-dideoxycytidine is unique due to the presence of both the benzoyl and azido groups, which confer distinct chemical and biological properties. Compared to N4-Benzoyl-2’, 3’-dideoxycytidine, the azido group in N4-Benzoyl-3’-azido-2’, 3’-dideoxycytidine enhances its potential as a precursor for further chemical modifications. Compared to 3’-Azido-2’, 3’-dideoxycytidine, the benzoyl group provides additional stability and specificity in biological systems.

Properties

IUPAC Name

N-[1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6O4/c17-21-20-11-8-14(26-12(11)9-23)22-7-6-13(19-16(22)25)18-15(24)10-4-2-1-3-5-10/h1-7,11-12,14,23H,8-9H2,(H,18,19,24,25)/t11-,12+,14+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNQBJPVKMBYPDQ-OUCADQQQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)CO)N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)CO)N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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